5-Chloro-4-(difluoromethyl)pyridin-2-amine
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Overview
Description
5-Chloro-4-(difluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . This compound is characterized by the presence of a chloro group at the 5-position, a difluoromethyl group at the 4-position, and an amine group at the 2-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Chloro-4-(difluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloro-2-aminopyridine with difluoromethylating agents under controlled conditions
Industrial Production Methods: In industrial settings, the production of 5-Chloro-4-(difluoromethyl)pyridin-2-amine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of azido or alkoxy derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of primary or secondary amines.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chloro-2,4,6-trifluoropyrimidine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
Comparison:
- 5-Chloro-2,4,6-trifluoropyrimidine: This compound has three fluorine atoms on the pyrimidine ring, making it more electron-withdrawing compared to 5-Chloro-4-(difluoromethyl)pyridin-2-amine. It is used in different applications, such as in the synthesis of pharmaceuticals and agrochemicals .
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but with the chloro and trifluoromethyl groups at different positions. It is used in the synthesis of inhibitors for various biological targets .
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride: This compound is similar but contains a trifluoromethyl group instead of a difluoromethyl group. It is used in different chemical reactions and has distinct properties due to the presence of the trifluoromethyl group .
This compound stands out due to its unique combination of chloro and difluoromethyl groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-2-11-5(10)1-3(4)6(8)9/h1-2,6H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMRRANJAXXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804660-46-5 |
Source
|
Record name | 5-chloro-4-(difluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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